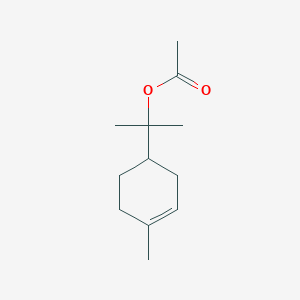Terpinyl acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
1 ml in 5 ml 70% alcohol (in ethanol)
Synonyms
Canonical SMILES
Antimicrobial and antifungal properties
Studies have investigated the potential antimicrobial and antifungal properties of alpha-Terpinyl acetate. Some research suggests that it may exhibit activity against certain bacteria and fungi, including:
- Staphylococcus aureus: A common bacterium that can cause skin infections, pneumonia, and other illnesses. )
- Candida albicans: A fungus that can cause thrush, diaper rash, and other infections. )
Insecticidal properties
Research suggests that alpha-Terpinyl acetate may have insecticidal properties, potentially acting as a natural repellent or insecticide against certain insects. Studies have shown that it may be effective against:
Terpinyl acetate is a colorless liquid compound with a pleasant aroma, classified as a monoterpenoid ester. It is primarily derived from terpineol and acetic anhydride, and its chemical formula is C₁₂H₂₀O₂. Terpinyl acetate is known for its use in the fragrance and flavor industries due to its aromatic properties, often described as citrusy and herbal. It can be found in various natural sources, including essential oils from plants like rosemary and hyssop, making it a potential biomarker for these food products .
While generally recognized as safe for use in food flavorings, alpha-Terpinyl acetate may cause skin irritation or allergic reactions in some individuals.
Note:
- Information regarding the mechanism of action is not available within the scope of scientific research on flavor and fragrance applications.
- Due to limitations on safety data sharing, specific values for toxicity may not be publicly available.
The synthesis of terpinyl acetate typically involves the esterification of terpineol with acetic anhydride or acetic acid. The reaction can be catalyzed by various acids, including phosphoric acid and Lewis acids like tin(IV) chloride. The general reaction can be represented as follows:
The reaction conditions significantly affect the yield of terpinyl acetate. For example, varying the molar ratio of reactants, temperature, and catalyst type can lead to different yields and selectivities .
Terpinyl acetate exhibits several biological activities, including antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for use in food preservation and as a natural pesticide. Additionally, its pleasant aroma contributes to its application in aromatherapy and cosmetic products .
Several methods have been developed for synthesizing terpinyl acetate:
- Esterification with Acetic Anhydride: This method typically uses terpineol and acetic anhydride in the presence of a catalyst such as phosphoric acid or tin(IV) chloride. The reaction conditions (temperature, time, and molar ratios) are optimized for maximum yield.
- Using α-Pinene: Terpinyl acetate can also be synthesized from α-pinene through a one-step process involving acetic acid and specific catalysts like tartaric acid-boric acid composites. This method has demonstrated higher selectivity under controlled conditions .
- Solid Acid Catalysts: Recent studies have explored using solid acid catalysts like SO₄²⁻/TiO₂ to enhance yields significantly while minimizing by-products .
Terpinyl acetate is widely used in various industries:
- Fragrance Industry: It is utilized as a scent component in perfumes and cosmetics due to its appealing aroma.
- Food Industry: Employed as a flavoring agent in food products, contributing to the sensory profile of many items.
- Pharmaceuticals: Its antimicrobial properties make it suitable for developing natural preservatives or therapeutic agents.
- Aromatherapy: Used in essential oil blends for its calming effects .
Research on terpinyl acetate has focused on its interactions with biological systems, particularly regarding its antimicrobial effects. Studies indicate that terpinyl acetate can enhance the efficacy of certain antibiotics against resistant bacterial strains. Additionally, its role in modulating cellular signaling pathways has been investigated, suggesting potential applications in health-related fields .
Terpinyl acetate shares structural similarities with other monoterpenoid esters and compounds. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Linalool | C₁₀H₁₈O | Known for its floral scent; used extensively in perfumes. |
| Geranyl acetate | C₁₂H₁₄O₂ | Exhibits strong citrus aroma; used in flavoring and fragrances. |
| Citronellyl acetate | C₁₂H₂₂O₂ | Derived from citronella oil; known for insect-repellent properties. |
| Eugenol | C₁₀H₁₂O₂ | Found in clove oil; possesses analgesic properties alongside fragrance applications. |
Uniqueness of Terpinyl Acetate: While terpinyl acetate shares aromatic properties with these compounds, it is particularly noted for its citrusy-herbal scent profile and significant antimicrobial activity, setting it apart in both flavoring and preservation applications .
Physical Description
Liquid
colourless liquid with a sweet, refreshing, herbaceous odou
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Density
LogP
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 109 of 1804 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1695 of 1804 companies with hazard statement code(s):;
H411 (96.64%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Environmental Hazard
Other CAS
80-26-2
58206-95-4
7785-54-8
10581-37-0
Use Classification
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Masking
General Manufacturing Information
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate: ACTIVE
Terpineol, acetate: ACTIVE







